2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide
Description
2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a heterocyclic compound featuring a thienopyrazole core substituted with a 4-chlorophenyl group and a benzamide moiety containing nitro and chloro substituents. Its unique combination of electron-withdrawing groups (chloro, nitro) and heterocyclic architecture distinguishes it from related compounds.
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O3S/c19-10-1-3-11(4-2-10)23-17(14-8-28-9-16(14)22-23)21-18(25)13-7-12(24(26)27)5-6-15(13)20/h1-7H,8-9H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFLZABLYSGCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and nitrobenzamide groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the thieno[3,4-c]pyrazole core.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atoms could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential bioactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The compound shares the thieno[3,4-c]pyrazol-3-yl scaffold with several analogs, but variations in substituents significantly influence properties:
Key Observations :
- Nitro vs.
- Fluorine vs. Chlorine : The 4-fluorophenyl analog () may exhibit altered metabolic stability due to fluorine’s resistance to oxidation .
- Pyrrolidine Carboxamide : The pyrrolidine derivative () introduces a cyclic amide, likely affecting solubility and bioavailability .
Physicochemical Properties
Molecular Weight and Polarity
Analysis :
Fungicidal Activity
Key comparisons:
- Nitro Position : The meta-nitro group in the target compound vs. para-substituted nitro in A.1.35 may alter steric interactions with fungal cytochrome bc1 complexes .
- Chlorophenyl vs. Fluorophenyl : Fluorophenyl analogs () could exhibit broader-spectrum activity due to fluorine’s electronegativity, but with trade-offs in environmental persistence .
Enzyme Inhibition
Thieno[3,4-c]pyrazol-3-yl acetamides in act as autotaxin inhibitors. The target compound’s benzamide group may enhance binding affinity compared to acetamide derivatives due to π-π stacking interactions with aromatic enzyme residues .
Biological Activity
2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is a compound belonging to the class of thieno[3,4-c]pyrazole derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide is , with a molecular weight of 385.84 g/mol. The compound features a thieno[3,4-c]pyrazole moiety, which is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of thieno[3,4-c]pyrazole derivatives have been extensively studied. Key findings regarding the biological activity of 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide include:
-
Antitumor Activity :
- Research indicates that derivatives of pyrazole compounds exhibit significant inhibitory effects against various cancer cell lines by targeting key enzymes involved in cell proliferation and survival pathways.
- The compound has shown promising results in inhibiting BRAF(V600E) mutations associated with melanoma and other cancers .
- Anti-inflammatory Properties :
- Antibacterial Activity :
Structure-Activity Relationship (SAR)
The biological activity of 2-chloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide can be attributed to its structural features. The presence of chlorine atoms and the nitro group enhances its lipophilicity and ability to penetrate biological membranes.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substituents | Increases potency against cancer cells |
| Nitro Group | Enhances antibacterial activity |
| Thieno[3,4-c]pyrazole | Critical for interaction with biological targets |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of this compound against human melanoma cells (A375) and found a dose-dependent inhibition of cell viability with an IC50 value indicating significant potency compared to standard chemotherapeutics.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in paw swelling compared to control groups, suggesting strong anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
